BenchChemオンラインストアへようこそ!

N-cyclopropyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

N-Cyclopropyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide (CAS 2034551-94-3) is a differentiated 1,6-dihydropyridine-3-carboxamide scaffold that stands apart from classic 1,4-DHP calcium channel blockers. The unique triad of N-cyclopropyl carboxamide, 4-methoxy, and N1-phenyl-6-oxo core predicts distinct kinase selectivity profiles and hydrogen-bonding networks, making generic analog substitution scientifically unsound. With a low molecular weight (284.315) and predicted low LogP, this compound offers significant vector expansion room for medicinal chemistry optimization. Its three chemically orthogonal functional groups provide a versatile template for late-stage diversification and C–H functionalization methodology development. As a blank-slate pharmacophore with no published biological data, it represents a high-value opportunity for SAR benchmarking, proprietary library construction, and IP freedom-to-operate in the PDK1 inhibitor space. Available via custom synthesis only; contact us for bulk pricing, purity specifications, and lead times.

Molecular Formula C16H16N2O3
Molecular Weight 284.315
CAS No. 2034551-94-3
Cat. No. B2367314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide
CAS2034551-94-3
Molecular FormulaC16H16N2O3
Molecular Weight284.315
Structural Identifiers
SMILESCOC1=CC(=O)N(C=C1C(=O)NC2CC2)C3=CC=CC=C3
InChIInChI=1S/C16H16N2O3/c1-21-14-9-15(19)18(12-5-3-2-4-6-12)10-13(14)16(20)17-11-7-8-11/h2-6,9-11H,7-8H2,1H3,(H,17,20)
InChIKeyZLGGXYVHFJWLBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopropyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide (CAS 2034551-94-3): Structural and Class Overview for Targeted Procurement


N-Cyclopropyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide is a synthetic 1,6-dihydropyridine derivative characterized by an N-cyclopropyl carboxamide at the 3-position, a methoxy group at the 4-position, and a phenyl substituent on the ring nitrogen. [1] This substitution pattern distinguishes it from classic 1,4-dihydropyridine calcium channel blockers and positions it within a class of 2-oxo-1,2-dihydropyridine-3-carboxamide analogs that have been investigated as kinase inhibitors. [2] No primary research article or patent was identified in the current search that reports quantitative biological or physicochemical data for this specific compound.

Why Generic Dihydropyridine Analogs Cannot Substitute for N-Cyclopropyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide in Research Protocols


Within the dihydropyridine-3-carboxamide chemotype, minute structural variations—such as the nature of the N1-phenyl group, the C4 substituent, and the C3 amide—can profoundly alter kinase selectivity profiles and target engagement. [1] For instance, while the broader class of 2-oxo-1,2-dihydropyridine-3-carboxamides has been patented as PDK1 inhibitors, no two analogs are interchangeable without comparative biochemical validation. [2] The unique combination of an N-cyclopropyl amide and a 4-methoxy group in this compound predicts a distinct conformation and hydrogen-bonding network relative to analogs bearing N-benzhydryl, N-furylmethyl, or other variants, making generic substitution scientifically unsound without matched experimental data.

Quantitative Differentiation Evidence for N-Cyclopropyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide: A Data-Driven Procurement Guide


Structural Uniqueness and Predicted Conformational Divergence from Closest Analogs

A direct head-to-head comparison of biological activity between this compound and its closest analogs is not available in the peer-reviewed literature or patent documents indexed through the allowed sources. The primary differentiation currently rests on structural uniqueness: the specific combination of an N-cyclopropyl carboxamide, a 4-methoxy substituent, and an N1-phenyl group on the 6-oxo-1,6-dihydropyridine core is not duplicated among the compounds explicitly described in the PDK1 inhibitor patent family (e.g., WO2016198597A1). [1] In contrast, related compounds such as N-benzhydryl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide (CAS 2034528-26-0) and N-(furan-2-ylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide replace the cyclopropyl group with bulkier aromatic or heteroaromatic moieties, which inevitably influence lipophilicity and target binding. [2]

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Absence of Documented Biological Potency or Selectivity Advantage

A comprehensive search of PubMed, Google Patents, and authoritative chemical databases using the compound's CAS number, InChI Key, and SMILES notation retrieved no quantitative biological assay data (e.g., IC50, Kd, % inhibition at a defined concentration) for this specific compound from any non-excluded source. [1] By contrast, structurally related 1,6-dihydropyridine-3-carboxamide derivatives synthesized by Loganathan et al. (2025) demonstrated antibacterial MIC values against S. aureus, E. faecalis, E. coli, P. aeruginosa, and K. pneumoniae, as well as cytotoxic activity, but the present compound was not among those tested. [2]

Biological Screening Kinase Inhibition Data Gap Analysis

Molecular Property Differentiation Based on Predicted Physicochemical Parameters

Using the compound's SMILES (COC1=CC(=O)N(C=C1C(=O)NC2CC2)C3=CC=CC=C3) and comparing it to the known benzyl-substituted PDK1 inhibitor series (e.g., compound with 1-[(3,4-difluorophenyl)methyl] substitution, MW ~450-550) [1], the target compound presents a markedly lower molecular weight (284.315 vs. ~460 avg. for the patent examples) and reduced lipophilicity. The cyclopropyl group, which has a smaller van der Waals volume and different torsional profile compared to a benzyl or benzhydryl group, is a recognized strategy for improving ligand efficiency and metabolic stability. [2]

Drug-likeness Physicochemical Profiling Lead Optimization

Application Scenarios for N-Cyclopropyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide Based on Current Evidence


Scaffold-Hopping and Patent Circumvention in Kinase Inhibitor Programs

Given the structural divergence from the exemplified PDK1 inhibitor chemotypes (WO2016198597A1), this compound can serve as a central core for designing novel 6-oxo-1,6-dihydropyridine-3-carboxamide libraries aimed at improving ligand efficiency and intellectual property freedom. The low molecular weight (284.315) and the presence of the cyclopropyl amide suggest significant room for vector expansion. [1]

Physicochemical Lead Optimization and Drug-likeness Profiling

Because the compound's predicted molecular properties (MW 284.315, low LogP) contrast sharply with larger, more lipophilic dihydropyridine analogs, it represents a candidate for systematic profiling of solubility, permeability, and metabolic stability. The absence of published data makes it a blank-slate opportunity for contract research organizations or academic labs seeking to benchmark a minimal pharmacophore. [2]

Synthetic Methodology Development Using a Polyfunctional Dihydropyridine Template

The compound's three chemically distinct functionalities (N-cyclopropyl amide, 4-methoxy group, N1-phenyl-6-oxo core) provide a versatile template for developing or testing new C–H functionalization, amide coupling, or late-stage diversification methods, as recently demonstrated for 1,6-dihydropyridine-3-carboxamide derivatives under tartaric acid catalysis. [3]

Quote Request

Request a Quote for N-cyclopropyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.